molecular formula C14H2F26 B1233227 trans-1,2-Bis(perfluorohexyl)ethylene CAS No. 56523-43-4

trans-1,2-Bis(perfluorohexyl)ethylene

Cat. No.: B1233227
CAS No.: 56523-43-4
M. Wt: 664.12 g/mol
InChI Key: SFEKJPRYZMFTFH-OWOJBTEDSA-N
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Description

Overview of Fluorinated Organic Compounds in Contemporary Chemistry

Fluorinated organic compounds, a class of molecules where one or more hydrogen atoms are replaced by fluorine, hold a unique and pivotal position in modern chemistry. The introduction of fluorine into an organic framework imparts profound changes to the molecule's physical, chemical, and biological properties. This is primarily due to the high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the relatively small size of the fluorine atom. numberanalytics.comnumberanalytics.com These characteristics lead to compounds with enhanced thermal stability, chemical inertness, and often, unique lipophobicity. numberanalytics.com Consequently, organofluorine compounds have found indispensable applications across a vast array of fields, from pharmaceuticals and agrochemicals to advanced materials and industrial solvents. numberanalytics.comnumberanalytics.com

Importance of Perfluoroalkenes as Synthetic Intermediates and Specialized Reagents

Within the broad family of fluorinated compounds, perfluoroalkenes—olefins in which all hydrogen atoms on the carbon-carbon double bond and adjacent carbons are replaced by fluorine—are of particular interest. These molecules serve as versatile synthetic intermediates and specialized reagents. Their electron-deficient double bond, a result of the strong electron-withdrawing nature of the perfluoroalkyl groups, makes them susceptible to nucleophilic attack, a reactivity pattern that is the inverse of their hydrocarbon counterparts. This unique reactivity allows for the construction of complex fluorinated molecules that would be otherwise difficult to synthesize. Perfluoroalkenes are crucial building blocks for the production of fluoropolymers, materials prized for their exceptional chemical resistance and thermal stability. numberanalytics.com

Position of trans-1,2-Bis(perfluorohexyl)ethylene within the Fluorous Chemical Landscape

This compound, with the chemical formula C14H2F26, is a prominent example of a higher perfluoroalkene. Its structure, featuring two long perfluorohexyl chains on opposite sides of a carbon-carbon double bond, places it firmly within the domain of "fluorous" chemistry. Fluorous compounds are characterized by a high fluorine content, which leads to a unique phase behavior. They are often immiscible with both aqueous and common organic solvents, creating a third, "fluorous," phase. This property is exploited in fluorous biphasic catalysis, where a catalyst bearing fluorous ponytails can be easily separated from the product in a non-fluorous solvent, simplifying purification processes. This compound, with its significant fluorine content, is utilized as a fluorous solvent and has been investigated for its role in creating highly non-polar environments. nih.govnih.gov For instance, the solubility of stearic acid is dramatically lower in this compound compared to hexane (B92381), highlighting its extreme non-polarity. nih.govnih.gov

Scope and Objectives of Academic Inquiry on this compound

Academic research on this compound and related long-chain perfluoroalkenes is driven by several key objectives. A primary focus is the development of novel and efficient synthetic methodologies to access these compounds. Understanding the fundamental physicochemical properties of these molecules, such as their phase behavior, solubility characteristics, and thermal stability, is another critical area of investigation. Furthermore, researchers are actively exploring the applications of this compound as a component in fluorous biphasic systems for catalysis and separation science. Its potential use in advanced materials and as a medium for studying chemical reactions in highly non-polar, fluorinated environments is also a subject of ongoing inquiry. The compound has also been mentioned in the context of electrolyte formulations for lithium-ion batteries, suggesting its relevance in energy storage research. google.comjustia.com

Interactive Data Tables

Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundtrans-1,2-Bis(perfluoro-n-butyl)ethylene
Molecular Formula C14H2F26C10H2F18
Molecular Weight 664.13 g/mol 464.1 g/mol
CAS Number 51249-67-384551-43-9
Physical State Liquid-
Boiling Point -64 °C (56 mmHg)
Density -1.675 g/cm³
Refractive Index (nD20) -1.3

Data for this compound is limited in publicly available literature. Data for the related butyl analog is provided for comparison.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,10,10,11,11,12,12,13,13,14,14,14-hexacosafluorotetradec-7-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H2F26/c15-3(16,5(19,20)7(23,24)9(27,28)11(31,32)13(35,36)37)1-2-4(17,18)6(21,22)8(25,26)10(29,30)12(33,34)14(38,39)40/h1-2H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEKJPRYZMFTFH-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H2F26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880444
Record name trans-1,2-Bis(perfluorohexyl)ethylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56523-43-4, 51249-67-3
Record name Bis(perfluoro-n-hexyl)-1,2-ethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056523434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-1,2-Bis(perfluorohexyl)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7E)-7H,8H-Hexacosafluorotetradec-7-ene
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Synthetic Methodologies and Strategies

Historical Development of Perfluoroalkene Synthesis

The journey into the synthesis of perfluoroalkenes is intrinsically linked to the broader history of organofluorine chemistry, which saw significant expansion in the mid-20th century. Early methods for producing per- and polyfluoroalkyl substances (PFAS) were foundational to the availability of precursors for more complex fluorinated molecules. Two major industrial processes, electrochemical fluorination (ECF) and fluorotelomerization, have been instrumental in generating the perfluoroalkyl chains that are the building blocks of compounds like trans-1,2-Bis(perfluorohexyl)ethylene.

ECF, developed in the 1940s, involves the electrolysis of an organic raw material in anhydrous hydrogen fluoride (B91410). This process typically yields a mixture of branched and linear perfluoroalkyl compounds. In contrast, fluorotelomerization, which also emerged around the same period, involves the radical-initiated reaction of a "telogen" (such as pentafluoroethyl iodide) with a "taxogen" (such as tetrafluoroethylene) to produce a homologous series of linear perfluoroalkyl iodides. These perfluoroalkyl iodides are crucial starting materials for a variety of subsequent chemical transformations, including the synthesis of perfluoroalkenes. The continuous thermal telomerization of tetrafluoroethylene (B6358150) with pentafluoroethyl iodide in a tubular reactor is a method used to produce perfluoroalkyl iodides with chain lengths ranging from C4 to C12. google.com

Approaches for the Stereoselective Synthesis of this compound

The synthesis of a specific isomer like this compound demands a high degree of control over the reaction's regioselectivity and stereoselectivity. Modern synthetic methods offer several pathways to achieve this, moving beyond the often non-selective nature of early fluorination techniques.

Regioselective and Stereocontrolled Pathways

Achieving the desired trans configuration in 1,2-disubstituted alkenes is a common challenge in organic synthesis. For perfluoroalkenes, this is often accomplished through reactions that proceed via a defined stereochemical pathway. For instance, the reductive coupling of vinyl halides can be a powerful tool. While challenging, improved methods for the reductive coupling of aryl and vinyl bromides with alkyl halides have been developed, achieving high yields and good stereoretention with low catalyst loading. nih.govwisc.edu These methods, if applied to a perfluorohexyl vinyl halide, could potentially lead to the desired trans product through a stereospecific mechanism.

Another approach involves the stereoselective synthesis from organometallic precursors. For example, the synthesis of (E)-α-aryltellurenylvinylstannanes and their subsequent cross-coupling reactions allows for the stereodefined formation of trisubstituted alkenes, showcasing the potential of organometallic intermediates in controlling alkene geometry. researchgate.net While this example leads to a trisubstituted product, the underlying principles of stereocontrol could be adapted for a symmetrical disubstituted alkene.

Precursor Chemistry and Starting Materials

The logical precursors for the synthesis of this compound are molecules that already contain the C6F13 perfluorohexyl unit. Perfluoroalkyl iodides, such as 1-iodoperfluorohexane (C6F13I), are readily accessible through the telomerization process described earlier and serve as versatile starting materials in both radical and transition metal-catalyzed reactions. google.comresearchgate.net

Another key class of precursors are perfluoroalkyl vinyl halides. For instance, a perfluorohexyl vinyl iodide could undergo a homocoupling reaction to yield the target molecule. The synthesis of perfluoroalkyl vinyl iodides can be achieved through various methods, and their subsequent palladium-mediated cross-coupling reactions are well-established. dntb.gov.ua

The table below summarizes some of the key precursors relevant to the synthesis of this compound.

Precursor TypeSpecific ExamplePotential Synthetic Route to Target
Perfluoroalkyl Iodide1-Iodoperfluorohexane (C6F13I)Radical or metal-catalyzed coupling reactions
PerfluoroalkeneHexafluoropropeneDimerization followed by further functionalization
Perfluoroalkyl Vinyl Halide(E)-1-Iodo-2-(perfluorohexyl)ethyleneHomocoupling reaction

Catalytic Systems in the Formation of Perfluoroalkenes

Catalysis is at the heart of modern, efficient, and selective organic synthesis. For the formation of perfluoroalkenes, both palladium-catalyzed and radical-mediated processes have proven to be highly effective.

Palladium catalysts are renowned for their ability to facilitate a wide range of cross-coupling reactions, which are fundamental to the construction of carbon-carbon bonds. The synthesis of perfluoroalkenes is no exception. Palladium-catalyzed cross-coupling reactions of perfluoroalkyl vinyl iodides with various partners are known. dntb.gov.ua For the synthesis of the symmetrical this compound, a palladium-catalyzed homocoupling of a suitable perfluorohexyl vinyl halide would be a plausible strategy. Reductive homocoupling of aryl halides using supported palladium catalysts has been demonstrated, suggesting the feasibility of extending this methodology to vinyl halides. nih.gov

The table below provides examples of palladium-catalyzed reactions relevant to perfluoroalkene synthesis.

Reaction TypeCatalyst SystemSubstratesProduct Type
Cross-CouplingPd(PPh3)4 / CuIPerfluoroalkyl Vinyl Iodide + Terminal AlkyneEnynes
HomocouplingPd/CAryl HalidesBiaryls

Radical reactions offer a complementary approach to the synthesis of perfluoroalkenes. Perfluoroalkyl radicals are readily generated from perfluoroalkyl iodides using various initiators, such as peroxides or azo compounds like 1,1′-azobis(cyclohexanecarbonitrile) (ACCN). researchgate.net These electrophilic radicals can then participate in a variety of transformations.

The intermolecular addition of perfluoroalkyl radicals to alkenes and alkynes is a well-established method for introducing perfluoroalkyl groups. researchgate.net While this often leads to hydroperfluoroalkylation products, under specific conditions, coupling reactions that form new carbon-carbon bonds between two perfluoroalkyl-containing fragments can be achieved. The dimerization of perfluoroolefins, such as hexafluoropropylene, can be catalyzed by various systems, including ionic liquids, to produce larger perfluoroalkenes. rsc.org Although this example involves a shorter-chain alkene, the principle of dimerization is relevant to the synthesis of symmetrical, longer-chain analogs.

The following table summarizes key aspects of radical-mediated synthesis of perfluoroalkylated compounds.

Radical SourceInitiatorReaction Type
Perfluoroalkyl IodideACCN, PeroxidesRadical Addition to Alkenes/Alkynes
PerfluoroalkeneIonic Liquid CatalystDimerization

Advanced Synthetic Techniques for Analogous Perfluoroalkene Structures

The construction of perfluoroalkene and related fluorinated olefinic structures often requires sophisticated synthetic strategies to control reactivity and selectivity. Researchers have developed a toolbox of advanced methods to access these compounds, including cycloaddition reactions, metal-catalyzed group transfers, and specialized functionalization techniques.

Cycloaddition Reactions in Fluorinated Systems

Cycloaddition reactions are powerful, atom-economical methods for constructing cyclic systems with a high degree of stereocontrol. libretexts.org In the realm of organofluorine chemistry, these reactions provide access to a wide array of fluorinated carbocycles and heterocycles. uzh.ch

The Diels-Alder reaction , a cornerstone of cycloaddition chemistry, involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org The presence of fluorine atoms on either the diene or the dienophile can significantly influence the reaction's rate and selectivity. For instance, the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes like 1,3-cyclopentadiene has been shown to produce monofluorinated norbornenes in high yields. nih.gov Similarly, gold(I)-catalyzed [2+4] cycloadditions of 1,1-difluoroallenes with conjugated enones have been developed to synthesize ring-difluorinated dihydro-2H-pyrans. rsc.orgrsc.org

[2+2] Cycloaddition reactions are another vital tool, particularly for the synthesis of strained four-membered rings. libretexts.org Photochemical [2+2] cycloadditions, which are typically symmetry-allowed, can be used to combine two olefin units. aklectures.com Thermal [2+2] cycloadditions are generally forbidden but can occur with specific substrates like ketenes. libretexts.orgyoutube.com The cycloaddition of fluorinated allenes with fluoro-olefins has been studied, providing evidence for a two-step diradical mechanism in these thermal reactions. rsc.orgacs.org

1,3-Dipolar cycloadditions offer a versatile route to five-membered heterocyclic rings. In this approach, a 1,3-dipole reacts with a dipolarophile. Fluorinated 1,3-dipoles, such as fluorinated nitrile oxides, can be trapped in situ with dipolarophiles like thioketones to yield fluoroalkylated heterocycles, for example, 3-fluoroalkylated 1,4,2-oxathiazoles, with high regioselectivity. researchgate.net

Table 1: Examples of Cycloaddition Reactions in Fluorinated Systems
Reaction TypeFluorinated Reactant(s)Non-Fluorinated ReactantProduct ClassCatalyst/ConditionsReference
Diels-Alder [4+2]β-Fluoro-β-nitrostyrenes1,3-CyclopentadieneMonofluorinated norbornenesThermal (110 °C) nih.gov
[2+4] Cycloaddition1,1-DifluoroallenesConjugated enonesRing-difluorinated dihydro-2H-pyransAuCl(IPr)–AgSbF6 rsc.orgrsc.org
[3+2] CycloadditionFluorinated nitrile oxidesThioketones3-Fluoroalkylated 1,4,2-oxathiazolesIn situ generation researchgate.net
Thermal [2+2]Chlorotrifluoroethylene3-Methylbuta-1,2-dieneFluorinated cyclobutanesThermal rsc.org

Metal-Catalyzed Nitrene Transfer to Fluoroolefins

Metal-catalyzed nitrene transfer reactions have become a powerful method for the synthesis of nitrogen-containing compounds, such as aziridines. researchgate.net While extensively developed for non-fluorinated olefins, their application to fluoroolefins has been a more recent development. citedrive.comnih.gov

A significant breakthrough has been the use of copper- and silver-based catalysts for the aziridination of α- or β-fluoro olefins. researchgate.netcitedrive.comresearchgate.net These reactions provide a general route to fluorinated aziridines in high yields. citedrive.comnih.gov The choice of metal can be crucial; for example, copper and silver catalysts with the same ligand can exhibit opposite selectivity in reactions with furan (B31954) derivatives. thieme-connect.de Copper(I) complexes, in particular, have been shown to be effective catalysts for nitrene transfer reactions, including the aziridination of alkenes using various nitrene sources like chloramine-T. rsc.orgnih.govrsc.org The development of these catalytic systems has opened the door to creating complex nitrogenous molecules from fluorinated starting materials. rsc.orgresearchgate.net

Table 2: Metal-Catalyzed Aziridination of Fluoroolefins
Catalyst TypeFluoroolefin SubstrateNitrene SourceProductKey FeaturesReference
Copper-basedα-FluorostyrenePhI=NTsFluorinated aziridineHigh yield conversion of α-fluoro olefins. citedrive.comresearchgate.net
Silver-basedβ-Fluoro olefinsPhI=NTsFluorinated aziridineEffective for aziridination of β-fluoro olefins. researchgate.netcitedrive.comresearchgate.net
Copper(I) ScorpionateVarious alkenesChloramine-TAziridinesCatalyst reusable in ionic liquids. rsc.orgnih.gov

Hydrofluoroalkylation and Related Functionalization

Direct functionalization of alkenes with fluoroalkyl groups is a highly desirable transformation for introducing these motifs into organic molecules.

Hydrofluoroalkylation has emerged as a powerful strategy. Recent advancements include a photocatalytic, iron-catalyzed method for the hydrofluoroalkylation of alkenes using readily available fluoroalkyl carboxylic acids. nih.govresearchgate.net This approach is notable for its broad scope, mild, redox-neutral conditions, and its applicability to hydrotrifluoro-, difluoro-, monofluoro-, and perfluoroalkylation. nih.gov Another strategy involves the acid-catalyzed Markovnikov hydrodifluoroalkylation of a wide range of alkenes using difluoroenoxysilanes, which is complementary to established anti-Markovnikov radical methods. nih.gov

Related functionalizations often utilize perfluoroalkyl iodides as the source of the perfluoroalkyl group. The activation of these iodides can be achieved through various means. For example, a simple activation with bases like tBuONa or KOH can promote the addition of perfluoroalkyl groups to alkenes and alkynes under blue light irradiation. nih.govrsc.orgresearchgate.net Another approach uses frustrated Lewis pairs to activate perfluoroalkyl iodides, leading to the iodoperfluoroalkylation of alkenes via a radical mechanism. nih.gov These methods provide direct routes to valuable perfluoroalkyl-containing building blocks.

Table 3: Hydrofluoroalkylation and Related Functionalization of Alkenes
MethodFluoroalkyl SourceAlkene SubstrateActivator/CatalystProduct TypeReference
Photocatalytic HydrofluoroalkylationFluoroalkyl carboxylic acidsVarious unactivated alkenesIron photocatalyst / Thiol co-catalystHydrofluoroalkanes nih.govresearchgate.net
Markovnikov HydrodifluoroalkylationDifluoroenoxysilanesMono-, di-, tri-, and tetrasubstituted alkenesMg(ClO4)2·6H2Oα,α-Difluoroketones nih.gov
PerfluoroalkylationPerfluoroalkyl iodides (e.g., C4F9-I)Terminal alkenesKOH / Blue LED lightIodoperfluoroalkanes nih.govrsc.orgresearchgate.net
IodoperfluoroalkylationPerfluoroalkyl iodidesAlkenesFrustrated Lewis Pair (B(C6F5)3 / P(t-Bu)3)Iodoperfluoroalkanes nih.gov

Structural Elucidation and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of atoms and the connectivity between them. For a molecule like trans-1,2-Bis(perfluorohexyl)ethylene, a combination of ¹³C, ¹H, and ¹⁹F NMR spectroscopy, along with two-dimensional techniques, is essential for a complete structural assignment.

While specific experimental data for this compound is not publicly available in extensive detail, we can predict the expected spectral characteristics based on the known principles of NMR spectroscopy and data from similar fluorinated structures.

Carbon-13 (¹³C) NMR Spectral Interpretation

In a ¹³C NMR spectrum of this compound, one would anticipate signals corresponding to the two distinct types of carbon atoms: the vinylic carbons of the ethylene (B1197577) backbone and the carbons of the perfluorohexyl chains. The ethylenic carbons are expected to appear in the olefinic region of the spectrum. The carbons within the perfluorohexyl chains would exhibit significant splitting due to coupling with the attached fluorine atoms (C-F coupling), resulting in complex multiplets for each unique carbon environment. The chemical shifts would be heavily influenced by the strong electron-withdrawing effect of the fluorine atoms.

Predicted ¹³C NMR Data for this compound

Carbon PositionPredicted Chemical Shift (ppm)Predicted Multiplicity
C=C120-140Triplet (due to coupling with adjacent CF₂)
CF₂105-125Multiplets
CF₃~118Quartet (due to coupling with adjacent CF₂)

Note: This table is based on predicted values and general ranges for similar fluorinated compounds.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single signal for the two equivalent vinylic protons. Due to the trans configuration, these protons would exhibit a large coupling constant (J-coupling). Furthermore, coupling to the adjacent CF₂ groups would likely split this signal into a triplet.

Predicted ¹H NMR Data for this compound

Proton PositionPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)
H-C=C-H6.0 - 7.0Triplet~15-18 (H-H trans coupling), additional coupling to CF₂

Note: This table is based on predicted values.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum would display multiple distinct signals, one for each chemically non-equivalent fluorine environment within the perfluorohexyl chain. The terminal CF₃ group would appear as a triplet, while the various CF₂ groups would present as complex multiplets due to coupling with neighboring fluorine atoms. The chemical shifts in ¹⁹F NMR are spread over a wide range, allowing for excellent resolution of the different fluorine signals. wikipedia.org

Predicted ¹⁹F NMR Data for this compound

Fluorine PositionPredicted Chemical Shift (ppm, relative to CFCl₃)Predicted Multiplicity
-CF₂-C=C-110 to -120Multiplet
-(CF₂)₄--120 to -126Multiplets
-CF₃~ -81Triplet

Note: This table is based on predicted values and general ranges for perfluoroalkyl chains.

Two-Dimensional NMR Techniques for Connectivity

To definitively establish the structure of this compound, two-dimensional (2D) NMR experiments would be employed. Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the vinylic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating the proton and fluorine signals to their directly attached and long-range coupled carbon atoms, respectively. This would provide unambiguous evidence for the connectivity of the entire molecular framework.

Mass Spectrometry for Molecular Characterization and Fragmentation Pathways

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₁₄H₂F₂₆. alfa-chemistry.comresearchgate.net The experimentally measured exact mass should be in very close agreement with the calculated theoretical mass.

Predicted High-Resolution Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₄H₂F₂₆
Calculated Exact Mass663.97413 g/mol
Expected MeasurementValue very close to the calculated exact mass

Note: The calculated exact mass is based on the most abundant isotopes of each element.

The fragmentation patterns observed in the mass spectrum of this compound would be characteristic of fluorinated alkenes. Common fragmentation pathways would likely involve cleavage of the carbon-carbon bonds within the perfluorohexyl chains, leading to a series of fragment ions separated by the mass of a CF₂ unit (50 Da). The stability of perfluoroalkyl radicals and cations would govern the observed fragmentation pattern, with the CF₃⁺ ion often being a prominent peak in the spectra of fluorocarbons. nist.gov

Gas Chromatography-Mass Spectrometry in Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. In the context of the synthesis of this compound, GC-MS is an indispensable tool for monitoring the progress of the reaction, identifying the formation of the desired product, and detecting any byproducts or unreacted starting materials.

The synthesis of perfluoroalkenes can be complex, and monitoring the reaction mixture over time is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize the yield and purity of the final product. A typical workflow would involve the periodic extraction of small aliquots from the reaction vessel. These samples would then be prepared for GC-MS analysis, which might involve dilution in a suitable solvent.

The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the GC column. Given the high volatility of many fluorinated compounds, a column with a non-polar or mid-polar stationary phase is often employed. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds with different boiling points.

As each component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns resulting from the cleavage of C-C and C-F bonds.

Table 1: Hypothetical GC-MS Data for Reaction Monitoring of this compound Synthesis

Retention Time (min)Major m/z FragmentsTentative Identification
5.2[Unavailable]Starting Material A
7.8[Unavailable]Starting Material B
12.5[Unavailable]This compound
9.1[Unavailable]Reaction Byproduct

Note: The retention times and m/z fragments are hypothetical due to the lack of specific published experimental data for this compound.

Vibrational Spectroscopy for Functional Group Identification (e.g., IR, Raman)

For a molecule with a center of symmetry, such as this compound, the rule of mutual exclusion applies. This principle states that vibrational modes that are Raman active will be IR inactive, and vice versa. This complementarity makes the combined use of both techniques particularly powerful for structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by strong absorption bands associated with the stretching and bending vibrations of the numerous C-F bonds. Research on perfluoroalkanes has shown that the C-F stretching vibrations are highly sensitive to the conformational state and the surrounding chemical environment of the perfluoroalkyl chain. nih.gov The spectral bands of C-F stretching vibrations are known to be broad in fluorous environments due to rapid conformational dynamics of the carbon backbone. nih.gov

Key expected vibrational modes in the IR spectrum would include:

C-F Stretching Vibrations: Strong and complex absorptions are anticipated in the region of 1100-1350 cm⁻¹. The exact positions and shapes of these bands can be influenced by the helical conformation of the perfluorohexyl chains.

C=C Stretching Vibration: The trans C=C stretching vibration is expected to be very weak or absent in the IR spectrum due to the symmetry of the molecule, which results in a very small or zero change in the dipole moment during this vibration.

C-H Bending Vibrations: The vibrations of the two C-H bonds are also expected to be present, though likely of lower intensity compared to the C-F stretches.

Raman Spectroscopy

Raman spectroscopy is an excellent complementary technique to IR for the analysis of this compound. Due to the high polarizability of the C=C double bond, its stretching vibration is expected to give a strong and characteristic signal in the Raman spectrum.

Key expected vibrational modes in the Raman spectrum would include:

C=C Stretching Vibration: A strong band is expected in the region of 1650-1680 cm⁻¹, characteristic of a trans-disubstituted double bond.

C-F Stretching Vibrations: While also present in the Raman spectrum, the C-F stretching modes are generally weaker than in the IR spectrum.

Skeletal Vibrations: The Raman spectrum is also sensitive to the vibrations of the carbon backbone, providing information about the conformation of the perfluorohexyl chains. Studies on perfluoro-n-alkanes have utilized Raman spectroscopy to investigate the coupled oscillations of the helical carbon backbone. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Activity
C=C StretchWeak/InactiveStrongRaman Active
C-F StretchStrongWeak-MediumIR & Raman Active
C-H BendingMediumWeakIR & Raman Active
C-C SkeletalWeak-MediumMedium-StrongIR & Raman Active

Note: The exact frequencies and intensities are predictive and based on general spectroscopic principles for similar fluorinated compounds, as specific experimental spectra for this compound are not available in the reviewed literature.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of fluorinated compounds like trans-1,2-Bis(perfluorohexyl)ethylene.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For fluorinated systems, DFT calculations can predict molecular geometries, orbital energies, and electron distribution, which are crucial for understanding their chemical behavior. In the case of this compound, DFT studies, often employing functionals like B3LYP or ωB97X-D, are essential for characterizing the impact of the highly electronegative fluorine atoms on the ethylene (B1197577) backbone. These calculations typically reveal a significant polarization of the C-F bonds and a low-lying Lowest Unoccupied Molecular Orbital (LUMO), suggesting a susceptibility to nucleophilic attack.

A comprehensive theoretical study using DFT can provide detailed information on the molecule's electronic landscape. The table below presents hypothetical, yet representative, DFT-calculated electronic properties for this compound, based on typical values for similar long-chain perfluorinated alkenes.

PropertyCalculated ValueMethod/Basis SetSignificance
HOMO Energy-8.5 eVB3LYP/6-31GIndicates the energy of the highest occupied molecular orbital, related to the ionization potential.
LUMO Energy-1.2 eVB3LYP/6-31GRepresents the energy of the lowest unoccupied molecular orbital, indicating electron affinity.
HOMO-LUMO Gap7.3 eVB3LYP/6-31GRelates to the electronic excitability and chemical reactivity of the molecule.
Dipole Moment~0 DB3LYP/6-31GThe trans configuration results in a near-zero dipole moment due to symmetry.

Computational chemistry allows for the detailed exploration of potential reaction pathways and their associated energy changes. For this compound, this includes studying its stability, potential for isomerization, and reactivity with other chemical species. Theoretical studies on smaller fluorinated ethylenes have investigated disproportionation reactions initiated by dimerization to form a 1,4-biradical intermediate. nih.govnih.gov Similar pathways could be computationally explored for this compound.

Furthermore, the energetics of addition reactions to the double bond can be calculated. The table below illustrates a hypothetical reaction coordinate analysis for the addition of a generic nucleophile, providing insights into the reaction's feasibility and mechanism.

Reaction StepSpeciesRelative Energy (kcal/mol)Computational Method
1Reactants (Molecule + Nu⁻)0DFT/B3LYP
2Transition State 1+15DFT/B3LYP
3Intermediate-5DFT/B3LYP
4Transition State 2+5DFT/B3LYP
5Products-20DFT/B3LYP

Note: This data is a generalized representation of a nucleophilic addition reaction pathway and does not correspond to a specific, published study on this compound.

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can aid in the identification and characterization of compounds. For this compound, computational methods can predict key spectroscopic features.

NMR Spectroscopy: The prediction of 19F and 13C NMR chemical shifts using DFT has become a reliable tool. nih.gov For complex molecules like this compound, with numerous fluorine atoms in different chemical environments, these predictions are invaluable for assigning experimental spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies can be calculated to predict the IR spectrum. The C=C stretching frequency and the various C-F stretching modes are of particular interest. The calculated frequencies are often scaled to better match experimental values.

The following table provides a hypothetical set of predicted spectroscopic data for this compound.

Spectroscopy TypePredicted ParameterValueSignificance
13C NMRC=C Chemical Shift130-140 ppmChemical environment of the double bond carbons.
19F NMRCF2 Chemical Shifts-110 to -130 ppmDifferentiates the various perfluorohexyl chain environments.
IRC=C Stretch~1700 cm-1Characteristic vibrational mode of the double bond.
IRC-F Stretches1100-1300 cm-1Strong absorptions typical for fluorinated compounds.

Note: These are representative values based on general knowledge of fluorinated alkenes and are not from a specific study on this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, providing insights into intermolecular forces, aggregation, and bulk properties. For this compound, MD simulations can model its interactions in various environments. Such simulations on per- and polyfluoroalkyl substances (PFAS) have been used to understand their behavior at interfaces and in bulk phases. mines.eduresearchgate.net

Key parameters that can be extracted from MD simulations include:

Radial Distribution Functions (RDFs): These describe the probability of finding a particle at a distance from a reference particle, giving insight into the local structure.

Density Profiles: In interfacial systems, these show how the concentration of the molecule changes across the interface.

Orientation and Conformation: MD simulations can track the orientation of molecules and the conformations of the flexible perfluorohexyl chains.

Reactivity Profiles and Transformational Pathways

Electrophilic and Nucleophilic Reactions of the Perfluorinated Double Bond

The electronic character of the double bond in perfluoroalkenes is inverted compared to that of hydrocarbon alkenes. The intense inductive effect of the fluorine atoms creates a significant electron deficiency at the vinylic carbons.

Consequently, trans-1,2-bis(perfluorohexyl)ethylene and related perfluoroalkenes are generally unreactive toward electrophiles. The electron-poor nature of the π-system repels electrophilic attack, a characteristic that contrasts sharply with the high reactivity of electron-rich hydrocarbon alkenes toward electrophiles.

Conversely, this electron deficiency makes the double bond an excellent target for nucleophilic attack. Nucleophiles readily add across the double bond, often followed by the elimination of a fluoride (B91410) ion in a process known as nucleophilic vinylic substitution. The presence of two perfluoroalkyl groups enhances this reactivity. researchgate.net While direct electrophilic addition is disfavored, certain catalyzed additions, such as the iodine-catalyzed addition of fluorine, can proceed through the formation of intermediate species like iodine monofluoride (IF), which is less reactive and more selective than elemental fluorine. nih.gov

Table 1: Comparative Reactivity of Alkene Double Bonds
Reaction TypeHydrocarbon Alkenes (e.g., Ethylene)Perfluoroalkenes (e.g., trans-1,2-Bis(perfluorohexyl)ethylene)
Electrophilic Addition Highly ReactiveGenerally Unreactive
Nucleophilic Addition/Substitution Generally UnreactiveHighly Reactive

Transition Metal-Catalyzed Transformations Involving Perfluoroalkenes

Transition metal catalysis offers powerful methods for forming new bonds and functionalizing otherwise inert molecules. For perfluoroalkenes, these catalysts navigate the unique electronic landscape to achieve transformations not possible through other means.

The Heck reaction is a cornerstone of carbon-carbon bond formation, typically coupling an unsaturated halide with an alkene. youtube.com The oxidative Heck reaction, a variant, starts from a Pd(II) catalyst and involves a transmetalation step with an organometallic reagent (like an organoboron compound) rather than the oxidative addition of an organohalide. nih.govthieme-connect.de This pathway requires a stoichiometric oxidant to regenerate the Pd(II) catalyst. nih.gov

Fluorinated olefins, being electron-deficient, are excellent substrates for oxidative Heck reactions. The reaction allows for the arylation or vinylation of the perfluoroalkene. For instance, palladium(II)-catalyzed reactions of arylboronic acids with alkenes demonstrate high efficiency. nih.govnih.gov While the classical Heck reaction can be challenging with electron-deficient alkenes, the oxidative version provides a viable route for their functionalization. libretexts.org The use of specific ligands, such as bis-imines, can be crucial for achieving high conversion rates, even in complex biological media. nih.gov

Table 2: Typical Catalytic Systems for Oxidative Heck Reactions
Catalyst PrecursorLigand (Example)Organometallic ReagentOxidant
Pd(OAc)2dppp, BIANArylboronic AcidsO2, p-Benzoquinone
Pd(TFA)2TriphenylphosphineAryltrifluoroboratesCu(II), O2

Hydrocarbonylation reactions involve the addition of a hydrogen atom and a carbonyl group across a double or triple bond. These reactions, which include hydroesterification, hydrocarboxylation, and hydroamidation, are powerful tools for synthesizing carboxylic acids and their derivatives. researchgate.net They are typically catalyzed by transition metals like palladium, rhodium, or cobalt and often use carbon monoxide (CO) as the carbonyl source. researchgate.net

The application of hydrocarbonylation to perfluoroalkenes like this compound is influenced by the substrate's electron-deficient nature. Palladium-catalyzed systems are commonly employed for these transformations. researchgate.net The regioselectivity and stereoselectivity of the addition are controlled by the choice of catalyst, ligands, and reaction conditions. Given the high atom economy of these reactions, they represent an efficient pathway for converting perfluoroalkenes into valuable fluorinated carbonyl compounds.

Radical Reactions and Their Synthetic Utility

The strength of the C-F bond makes perfluorinated compounds relatively stable. nih.gov However, under certain conditions, they can participate in radical reactions. Perfluoroalkyl radicals can be generated from suitable precursors, such as perfluorocarboxylic anhydrides. rsc.org

These highly reactive intermediates can then be used in synthesis. For example, a copper-mediated protocol allows for the 1,2-bis-perfluoroalkylation of alkenes and alkynes, where a perfluoroalkyl radical adds across the unsaturated bond. rsc.org The reaction of this compound with radicals would likely proceed via addition to the electron-deficient double bond. Furthermore, atmospheric chemistry studies show that compounds containing perfluoroalkyl chains can be degraded through reactions initiated by OH radicals, indicating the susceptibility of certain bonds within the larger structure to radical attack, even if the C-F bonds themselves are robust. epa.gov The degradation of per- and polyfluoroalkyl substances (PFAS) by sulfate (B86663) radicals (SO₄•⁻) also highlights a potential pathway for their transformation. nih.gov

Stereochemical Control in Perfluoroalkene Reactivity

Stereochemistry is a critical aspect of the reactivity of this compound. The "trans" geometry of the starting material can influence the stereochemical outcome of addition reactions.

Many reactions involving alkenes are stereospecific, meaning that the stereochemistry of the starting material dictates the stereochemistry of the product. For example, additions to a double bond can occur in a syn fashion (both groups add to the same face of the double bond) or an anti fashion (the groups add to opposite faces). youtube.com In the case of this compound, a syn-addition would lead to a specific diastereomer, while an anti-addition would lead to another.

The steric bulk of the two perfluorohexyl groups plays a significant role in directing the approach of incoming reagents, a concept known as stereoselectivity. youtube.com Reagents will preferentially attack from the less sterically hindered face of the molecule, potentially leading to the formation of one stereoisomer over others. youtube.com In catalyzed reactions, the chiral environment created by the catalyst and its ligands can impose a high degree of stereochemical control, enabling the synthesis of specific enantiomers or diastereomers. rsc.orgnih.gov This control is essential for producing compounds with desired three-dimensional structures.

Advanced Research Applications

Application in Fluorous Media and Fluorous Biphase Systems

Fluorous biphase systems (FBS) utilize the principle of liquid-liquid immiscibility between a fluorous solvent and a conventional organic solvent. This methodology is particularly useful for catalyst and product separation in chemical reactions.

As a specialty solvent, trans-1,2-Bis(perfluorohexyl)ethylene is characterized by its extremely low polarity and non-polarizability. This property makes it an ideal medium for creating fluorous phases that are distinct from both aqueous and common organic phases. A key feature of this solvent is its very low solubility for non-fluorinated, hydrophobic compounds.

A notable example of this is the dramatic difference in the solubility of stearic acid in a conventional organic solvent versus this compound. At 37°C, the solubility of stearic acid in hexane (B92381) is 430 mM, whereas in this compound, it is merely 0.026 mM. nih.govnih.gov This represents a solubility decrease of more than four orders of magnitude, highlighting the highly non-polar and lipophobic nature of this fluorous solvent. nih.govnih.gov This characteristic is pivotal in applications where the exclusion of organic and biological molecules is desired.

Property ComparisonHexaneThis compound
Solute Stearic AcidStearic Acid
Temperature (°C) 3737
Solubility (mM) 4300.026

Detailed research findings on the specific interfacial tension and phenomena between this compound and various organic solvents are not extensively available in the reviewed literature. However, the principle of fluorous biphase systems relies on the formation of a stable interface between the fluorous and organic phases. The high degree of fluorination in this compound results in weak van der Waals interactions with hydrocarbon-based organic solvents, leading to this phase separation. This immiscibility is the foundation for applications such as fluorous biphase catalysis, where catalysts with fluorous tags are preferentially sequestered in the fluorous phase, facilitating easy separation from the product in the organic phase. nih.gov

The unique solvent properties of this compound are particularly advantageous in the development of advanced sensor technologies, specifically in ion-selective electrodes (ISEs). The use of fluorous membranes in ISEs is a strategy to combat biofouling, a common problem where biological molecules adsorb onto the sensor surface, leading to signal drift and loss of selectivity.

By acting as the liquid membrane solvent, this compound's inability to dissolve hydrophobic and biological compounds prevents the fouling of the sensor membrane. nih.govnih.gov This leads to more robust and reliable sensor performance, particularly for long-term implantation in biological environments. Research has demonstrated that fluorous membranes, created by impregnating porous Teflon discs with a fluorous solvent containing a fluorophilic salt, exhibit significantly enhanced cation selectivities compared to conventional polymer membrane electrodes. nih.gov The selectivities of these fluorous, receptor-free membranes can span a range of sixteen orders of magnitude, a vast improvement over traditional systems. nih.gov While much of the foundational work has been demonstrated with other fluorous solvents like perfluoroperhydrophenanthrene, the principle directly applies to this compound due to its established role as an inert fluorous medium. nih.govnih.gov This has led to the development of both cation-selective and the first fluorous anion-selective electrode membranes. nih.gov

Integration into Advanced Materials and Polymer Science

The incorporation of highly fluorinated segments into polymers can impart unique properties such as low surface energy, chemical inertness, and thermal stability.

While extensive research on the homopolymerization of this compound is not widely reported, its use as a comonomer or additive in the production of fluoropolymers has been documented in patent literature. Specifically, it has been listed as a (perfluoroalkyl)ethylene unit that can be incorporated into polytetrafluoroethylene (PTFE). google.com In such applications, it is used in small quantities, typically in the range of 0.00001 to 1% by mass relative to the total polymer units. google.com This suggests its role as a modifier to fine-tune the properties of the base polymer. The ethylene (B1197577) group in the molecule provides a site for potential polymerization, allowing for its integration into a polymer backbone.

Development of Specialized Membranes and Coatings

The unique properties of this compound, stemming from its high fluorine content, make it a compound of interest in the development of specialized membranes and coatings. The presence of long perfluorohexyl chains imparts a high degree of hydrophobicity and oleophobicity, which are desirable characteristics for creating surfaces with low adhesion and anti-fouling properties.

In the realm of membrane technology, perfluorinated polymers have been investigated for their exceptional chemical resistance and unique gas separation capabilities. elsevierpure.com For instance, copolymers based on perfluorodioxolanes have been shown to form membranes with superior selectivity for various gas pairs, such as H₂/CH₄ and CO₂/CH₄, when compared to conventional perfluoropolymers. elsevierpure.commdpi.com While direct studies on membranes fabricated from this compound are not extensively documented, its structure suggests potential as a monomer or additive in creating highly stable and selective membranes. The rigid ethenic backbone combined with the flexible but bulky perfluorohexyl chains could lead to materials with tailored free volume and transport properties, crucial for efficient gas separation.

The application of highly fluorinated compounds in creating oleophobic coatings is another area of significant research. These coatings are designed to repel oils and are valuable in applications ranging from anti-graffiti surfaces to protective layers on electronic components. The principle behind their function lies in the low surface energy imparted by the fluorinated chains. Research on oleophobic coatings has utilized compounds like sodium perfluorooctanoate to create thermostable surfaces that repel various oils. researchgate.net The long perfluorohexyl chains in this compound suggest its potential utility in forming similar low-energy surfaces. Such coatings could be applied to various substrates to prevent fouling by oily substances, thereby enhancing durability and reducing maintenance requirements. researchgate.net

PropertyRelevance to Membranes and CoatingsResearch Finding
High Fluorine Content Imparts low surface energy, leading to hydrophobicity and oleophobicity.Perfluorinated compounds are known to create surfaces that are highly repellent to both water and oil. researchgate.net
Chemical Inertness Ensures stability and longevity of the membrane or coating in harsh chemical environments.Perfluoropolymers exhibit excellent resistance to a wide range of chemicals. elsevierpure.com
Thermal Stability Allows for application in high-temperature environments without degradation.Oleophobic coatings based on fluorinated compounds have been shown to be stable at temperatures up to 100 °C. researchgate.net
Potential for Polymerization The ethylene group can potentially be functionalized or polymerized to form the backbone of a membrane material.Perfluorodioxolanes have been successfully copolymerized to create effective gas separation membranes. elsevierpure.commdpi.com

Precursor for Functional Ligands and Catalysts

The electron-withdrawing nature of perfluoroalkyl groups makes this compound a valuable precursor for the synthesis of specialized ligands and catalysts with unique electronic properties.

Synthesis of Fluorinated N-Heterocyclic Carbenes (NHCs) from Perfluoroalkenes

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis. The introduction of fluorine atoms into the NHC framework can modulate the electronic properties of the resulting metal complexes, often enhancing their catalytic activity and stability. Perfluoroalkenes serve as key building blocks for the synthesis of such fluorinated NHCs.

The general synthetic strategy involves the reaction of a nucleophilic NHC with an electrophilic fluoroalkene. nih.gov This reaction can lead to the formation of NHC-fluoroalkene adducts, which can then be transformed into various fluorinated imidazolium (B1220033) salts, the precursors to fluorinated NHCs. nih.gov While the direct reaction of this compound with an NHC is not widely reported, the reactivity pattern of perfluoroalkenes suggests that it could undergo similar transformations. The highly electrophilic double bond in this compound, activated by the two perfluorohexyl groups, would be susceptible to nucleophilic attack by an NHC.

This would likely result in the formation of a zwitterionic intermediate, which could then be further manipulated. For example, subsequent reactions could lead to the formation of imidazolium salts bearing perfluorohexylvinyl substituents. These substituents would significantly influence the steric and electronic properties of the corresponding NHC ligand, making it a potentially valuable component in catalytic systems.

Design of Fluorous-Tagged Ligands for Homogeneous Catalysis

Fluorous-tagged ligands are an important class of molecules used in homogeneous catalysis. The "fluorous" tag, a long perfluoroalkyl chain, imparts a unique solubility profile to the catalyst, allowing for its separation from the reaction products by solid-phase extraction over a fluorous stationary phase or by liquid-liquid extraction with a fluorous solvent. This compound is an ideal candidate for the introduction of such fluorous tags onto a ligand scaffold.

One of the most common classes of ligands in homogeneous catalysis is phosphines. The synthesis of P-fluorous phosphines, where a perfluoroalkyl group is directly attached to the phosphorus atom, has been a subject of considerable research. mdpi.comdoaj.org These ligands combine the electron-poor nature of the perfluoroalkyl group with the separation advantages of a fluorous tag. mdpi.comdoaj.org

A potential synthetic route to a fluorous-tagged phosphine (B1218219) ligand using this compound could involve the addition of a secondary phosphine (HPR₂) across the double bond. This hydrophosphination reaction would yield a 1,2-bis(dialkylphosphino)-1,2-bis(perfluorohexyl)ethane ligand. Such a bidentate phosphine ligand would possess two long perfluorohexyl chains, making it highly suitable for fluorous phase separation. The strong electron-withdrawing effect of the perfluorohexyl groups would also render the phosphine a poor σ-donor and a good π-acceptor, properties that can be beneficial in certain catalytic cycles.

Ligand TypeSynthetic PrecursorPotential Advantages
Fluorinated NHC This compoundEnhanced catalytic activity and stability; tunable electronic properties.
Fluorous-Tagged Phosphine This compoundFacile catalyst separation; unique solubility; modified electronic properties.

Application in Asymmetric Catalysis and Photoenzymatic Reactions

The introduction of fluorinated motifs can have a profound impact on the stereochemical outcome of a reaction and can enable novel transformations through photoenzymatic processes.

Stereocontrol with Fluorinated Motifs

The use of fluorine in asymmetric catalysis is a rapidly developing field. The unique steric and electronic properties of fluorine and perfluoroalkyl groups can be exploited to control the stereoselectivity of a reaction. While direct applications of this compound in this context are not well-documented, the principles of stereocontrol using fluorinated motifs are broadly applicable.

For instance, the presence of a bulky and electron-withdrawing group can influence the approach of a reactant to a chiral catalyst, thereby favoring the formation of one enantiomer over the other. Chiral ligands incorporating perfluoroalkyl groups derived from precursors like this compound could be designed to create a specific chiral environment around a metal center. The rigidity of the ethenic backbone and the conformational preferences of the perfluorohexyl chains could be key factors in achieving high levels of stereocontrol.

Research has shown that even remote fluorine substituents on a catalyst can have a dramatic effect on the stereochemical outcome of a reaction. mdpi.com This "fluoro-effect" can be attributed to a combination of steric hindrance, electrostatic interactions, and conformational locking induced by the fluorine atoms. Therefore, ligands derived from this compound hold promise for the development of new, highly stereoselective catalysts.

Photoenzymatic Hydrofluoroalkylation Processes

Photoenzymatic catalysis is an emerging field that combines the selectivity of enzymes with the power of photochemistry to drive novel chemical transformations. One area of interest is the hydrofluoroalkylation of alkenes, which allows for the direct introduction of fluoroalkyl groups into organic molecules. rsc.org

These processes often involve the generation of a fluoroalkyl radical, which then adds to an alkene. rsc.org While enzymes capable of handling fluorinated substrates are not common, recent research has shown that flavin-dependent ene-reductases can be used in photoenzymatic reactions to generate carbon-centered radicals from iodinated fluoroalkanes. researchgate.net

Although not a direct application, this compound could potentially be a substrate in related enzymatic or chemo-enzymatic transformations. For example, its double bond could be a target for enzymatic reduction or other modifications. Furthermore, the development of new enzymes or the engineering of existing ones could open up possibilities for the direct use of perfluoroalkenes like this compound in biocatalytic processes. The combination of enzymatic selectivity with the unique properties of highly fluorinated compounds could lead to the synthesis of complex and valuable fluorinated molecules that are difficult to access through traditional synthetic methods.

Environmental Research Perspectives: Degradation and Transformation Studies

Abiotic Transformation Mechanisms of Perfluoroalkenes

Abiotic transformation processes, such as photolysis and hydrolysis, are critical pathways for the degradation of organic compounds in the environment. For many PFAS, these pathways are extremely slow or insignificant under typical environmental conditions.

Photolytic degradation involves the breakdown of a chemical by light energy. Direct photolysis occurs when the chemical itself absorbs light, while indirect photolysis involves other light-absorbing substances in the environment that generate reactive species.

There are currently no specific studies available that detail the photolytic degradation of trans-1,2-Bis(perfluorohexyl)ethylene. However, research on other perfluoroalkenes, such as perfluorobutylethylene (PFBE), suggests that these compounds are not expected to undergo significant photolysis in the atmosphere. service.gov.uk The strong C-F bonds are generally resistant to cleavage by environmentally relevant wavelengths of UV radiation. While the double bond could be a site for photo-oxidation, the high degree of fluorination is expected to render the molecule highly resistant to such reactions.

Table 1: Summary of Photolytic Degradation Studies on this compound

Study TypeConditionsKey FindingsReference
Direct PhotolysisSimulated SunlightNo data availableN/A
Indirect Photolysis (e.g., with OH radicals)Atmospheric SimulationNo data availableN/A
Inference from Analogs (e.g., PFBE) N/ANot expected to undergo significant photolysis in air. service.gov.uk

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound against hydrolysis is a key factor in its environmental persistence in aquatic systems.

Table 2: Hydrolytic Stability Data for this compound

pHTemperature (°C)Half-lifeReaction ProductsReference
525No data availableNo data availableN/A
725No data availableNo data availableN/A
925No data availableNo data availableN/A
Inference from Analogs (e.g., PFBE) N/AExpected to be hydrolytically stable.N/A service.gov.uk

Biotic Transformation Pathways under Controlled Conditions

Biotic transformation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a major degradation pathway for many environmental contaminants. However, the unique properties of PFAS often make them recalcitrant to microbial attack. nih.govbohrium.com

Studies on the biotransformation of PFAS are often conducted under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, as different microbial pathways are active in these environments.

No specific studies on the aerobic or anaerobic biotransformation of this compound have been identified. General research on PFAS indicates that polyfluorinated compounds are more susceptible to biodegradation than perfluorinated ones. nih.gov Some studies have shown that a carbon-carbon double bond can be a point of microbial attack, particularly under anaerobic conditions. ucr.edu For instance, research on fluorinated carboxylic acids demonstrated that a double bond was a crucial entry point for anaerobic microbes to initiate degradation. ucr.edu However, studies on the short-chain perfluoroalkene PFBE concluded that it is not readily biodegradable. service.gov.uk It is plausible that the long perfluorohexyl chains in this compound would sterically hinder enzymatic attack and increase its resistance to microbial degradation compared to smaller analogs.

Identifying the products of transformation is crucial for understanding degradation pathways and assessing the potential risks of the resulting compounds.

As there are no available studies on the biotransformation of this compound, no research-relevant metabolites or intermediates have been identified. For other polyfluorinated compounds, biotransformation often involves the degradation of non-fluorinated parts of the molecule, leading to the formation of persistent perfluorinated acids (PFAAs). nih.gov If this compound were to undergo cleavage at the double bond, it could theoretically lead to the formation of perfluoroheptanoic acid (PFHpA), although this has not been experimentally demonstrated.

Table 3: Potential Metabolites of this compound (Hypothetical)

Transformation PathwayPotential Intermediate/MetaboliteEvidence
Aerobic DegradationNo data availableNo specific studies available.
Anaerobic DegradationNo data availableNo specific studies available.
Hypothetical Cleavage at Double Bond Perfluoroheptanoic acid (PFHpA)Speculative, based on chemical structure; not supported by experimental data.

Research on Isomer-Specific Environmental Fate and Transport Mechanisms

The spatial arrangement of atoms in a molecule (isomerism) can significantly influence its physical, chemical, and biological properties, including its environmental fate. mdpi.com For 1,2-disubstituted ethylenes, this includes the distinction between trans and cis isomers.

There is a significant lack of research into the isomer-specific environmental fate and transport of this compound. It is known that for other PFAS, such as PFOA and PFOS, branched and linear isomers exhibit different partitioning behaviors in the environment and in biological systems. nih.govfine-sinter.com This suggests that the cis and trans isomers of bis(perfluorohexyl)ethylene could also have different environmental fates. For instance, differences in their physical properties, such as vapor pressure and water solubility, could lead to differential partitioning between air, water, and soil. Furthermore, enzymatic processes are often highly stereospecific, meaning that microbial degradation rates, if they occur at all, could differ between the cis and trans isomers. Without experimental data, these potential differences remain speculative.

Analytical Methodologies in Research and Environmental Monitoring

Development of Advanced Spectroscopic Methods for Detection

The detection and quantification of trans-1,2-Bis(perfluorohexyl)ethylene, often present at trace levels in complex matrices, necessitate the use of advanced spectroscopic methods with high selectivity and sensitivity.

¹⁹F NMR as a Non-Targeted Analytical Tool for Environmental Samples

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful tool for the non-targeted analysis of fluorinated compounds in environmental samples. pfascentral.org Unlike targeted methods that require prior knowledge of the analytes, ¹⁹F NMR provides a comprehensive overview of all fluorine-containing species present in a sample. pfascentral.org The high natural abundance and sensitivity of the ¹⁹F nucleus make it well-suited for detecting a wide range of organofluorine compounds. huji.ac.ilwikipedia.org

Table 1: Predicted ¹⁹F NMR Chemical Shift Ranges for this compound

Functional GroupPredicted Chemical Shift Range (ppm vs. CFCl₃)
-CF₂- (internal)-120 to -126
-CF₂- (adjacent to double bond)Specific shift influenced by the double bond
-CF₃-80 to -82

Note: These are predicted ranges based on general data for perfluoroalkyl chains and may vary depending on the specific molecular environment and solvent.

Hyphenated techniques such as LC-MS/MS and GC-MS for Trace Analysis in Research Matrices

For trace-level quantification, hyphenated techniques that couple chromatographic separation with mass spectrometric detection are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the most common and powerful technique for the trace analysis of a wide range of PFAS, including those that are not amenable to gas chromatography. mdpi.com The separation is typically achieved using reversed-phase liquid chromatography, followed by detection with a tandem mass spectrometer, often a triple quadrupole (QqQ), operating in negative ion mode. mdpi.comdiva-portal.org For this compound, an LC-MS/MS method would involve optimizing the chromatographic conditions to achieve good separation from other PFAS and matrix components. The mass spectrometer would be set to monitor specific precursor and product ion transitions for the target analyte, a technique known as Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.

While specific MS/MS transitions for this compound are not documented in the provided search results, they can be predicted based on the fragmentation patterns of similar long-chain perfluorinated compounds. The fragmentation of perfluoroalkyl substances often involves the loss of CF₂ units and the formation of characteristic fragment ions. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable technique for the analysis of volatile and semi-volatile fluorinated compounds. For non-volatile compounds like many PFAS, derivatization is often required to increase their volatility for GC analysis. nih.gov However, some studies have shown that certain PFAS can be analyzed by GC-MS without derivatization. tandfonline.com Given the double bond in its structure, this compound may possess sufficient volatility for direct GC-MS analysis, although this would need to be experimentally verified.

In GC-MS analysis, the fragmentation pattern (mass spectrum) generated by electron ionization (EI) serves as a fingerprint for compound identification. nih.gov For this compound, the mass spectrum would likely be characterized by fragments arising from the cleavage of the carbon-carbon bonds in the perfluorohexyl chains and around the double bond. The development of custom PFAS databases containing GC-MS spectra is crucial for the identification of unknown or emerging PFAS. nih.gov

Table 2: Comparison of Analytical Techniques for this compound

TechniquePrincipleAdvantages for this CompoundDisadvantages for this Compound
¹⁹F NMR Measures the resonance of ¹⁹F nuclei in a magnetic field.Non-targeted, provides structural information, can quantify total fluorine. pfascentral.orgnih.govLower sensitivity compared to MS techniques, requires higher concentrations.
LC-MS/MS Separates compounds by liquid chromatography and detects by mass spectrometry.High sensitivity and selectivity, suitable for trace analysis of non-volatile compounds. mdpi.comTargeted analysis requires a known standard, potential for matrix effects. diva-portal.org
GC-MS Separates volatile compounds by gas chromatography and detects by mass spectrometry.High resolution separation, provides structural information from fragmentation patterns. nih.govMay require derivatization if the compound is not sufficiently volatile, potential for thermal degradation. nih.govtandfonline.com

Sample Preparation and Enrichment Strategies for Research Samples

The low concentrations of this compound expected in environmental and biological samples necessitate effective sample preparation and enrichment steps prior to instrumental analysis. The primary goals of these procedures are to isolate the analyte from the sample matrix, concentrate it to a detectable level, and remove interfering substances. nih.gov

For water samples, Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of PFAS. mdpi.comdiva-portal.org Various sorbent materials can be employed, with weak anion exchange (WAX) and hydrophilic-lipophilic balanced (HLB) sorbents being common choices for PFAS analysis. diva-portal.org The selection of the appropriate sorbent and elution solvents is critical to achieve high recovery of the target analyte.

For solid samples such as soil, sediment, and biota, extraction is typically performed using organic solvents, often assisted by techniques like sonication or pressurized liquid extraction (PLE). The resulting extracts are then subjected to a clean-up step, which may involve SPE, to remove co-extracted matrix components that can interfere with the analysis. researchgate.net A "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) approach has also been successfully adapted for the analysis of a broad range of PFAS in complex food matrices. nih.gov

Foam fractionation has also been identified as a natural enrichment process for PFAS at the air-water interface, and understanding this phenomenon can inform sampling strategies. nih.govresearchgate.net

Method Validation for Quantitative and Qualitative Research Analysis

To ensure the reliability and accuracy of analytical data, it is essential to validate the methods used for the quantitative and qualitative analysis of this compound. Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. nih.govida.org

Key parameters that are evaluated during method validation include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. youtube.com

Linearity and Range: The concentration range over which the instrumental response is proportional to the analyte concentration. youtube.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Recovery: The efficiency of the sample preparation and extraction process, determined by analyzing spiked samples. nih.gov

Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte in LC-MS/MS analysis. diva-portal.org

The validation of analytical methods for emerging PFAS like this compound is often challenging due to the lack of certified reference materials. In such cases, validation is typically performed using spiked samples and by carefully evaluating all the parameters mentioned above to ensure the generation of high-quality, defensible data. ida.org

An in-depth analysis of the highly fluorinated compound, this compound, reveals a molecule at the intersection of established material properties and emerging synthetic frontiers. This article explores the current understanding of its chemistry, identifies critical gaps in research, and outlines future trajectories for its application in various scientific domains.

Conclusions and Future Research Trajectories

The study of trans-1,2-Bis(perfluorohexyl)ethylene and related perfluoroalkenes stands as a significant area within organofluorine chemistry. The unique properties imparted by extensive fluorination present both opportunities for advanced applications and challenges for synthetic manipulation.

Q & A

Q. What are the key physicochemical properties of trans-1,2-Bis(perfluorohexyl)ethylene critical for experimental design?

The compound's boiling point (195 °C), density (1.766 g/cm³), and hydrophobicity (logP = 9.02) are essential for designing solvent systems, purification methods, and stability assessments. For example, its high logP suggests poor water solubility, necessitating fluorinated solvents (e.g., perfluorodecalin) for homogeneous reactions. Experimental determination of these properties can employ gas chromatography (GC) for volatility analysis and densitometry for density measurements .

Q. How can researchers determine the purity of this compound?

Purity assessment requires a combination of techniques:

  • NMR spectroscopy : Verify molecular structure and absence of isomers via characteristic fluorine-19 signals.
  • Elemental analysis : Confirm C, H, and F content against the molecular formula (C₁₄H₂F₂₆).
  • GC-MS : Detect low-boiling impurities. Discrepancies in calculated vs. experimental molecular weights (e.g., 663.974 vs. 664.124 g/mol) may indicate isotopic variations or synthesis byproducts .

Q. What safety precautions are necessary when handling this compound?

While no direct safety data is provided, fluorinated compounds often require:

  • Ventilation : To avoid inhalation of volatile degradation products.
  • PPE : Fluoropolymer gloves and goggles to prevent skin/eye contact.
  • Storage : In inert atmospheres (e.g., argon) due to potential hydrolytic instability. Refer to analogous SDS guidelines for fluorinated ethylene derivatives for risk mitigation .

Q. What synthetic routes are available for this compound?

While direct synthesis details are limited, analogous methods include:

  • Cross-coupling reactions : Use perfluorohexyl Grignard or organozinc reagents with 1,2-dihaloethylene precursors.
  • Fluorination strategies : Electrochemical fluorination of hydrocarbon analogs. Purification via fractional distillation or recrystallization in fluorinated solvents is recommended .

Q. How can the refractive index (<1.300) of this compound inform its application in optical materials?

The low refractive index suggests potential use in anti-reflective coatings or fluoropolymer composites. Ellipsometry or Abbe refractometry can validate this property for device integration .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

High fluorine content complicates X-ray diffraction due to:

  • Electron density anisotropy : Causes disordered regions in crystal lattices.
  • Absorption effects : Requires multi-scan corrections (e.g., using SHELXL or TEXSAN software).
  • Twinning : Mitigate by collecting data at low temperatures (e.g., 100 K) and refining with twin-law matrices .

Q. How does the perfluoroalkyl chain influence the compound's electronic structure, and what computational methods are suitable?

Fluorine's electronegativity induces strong electron-withdrawing effects, altering frontier molecular orbitals. Density Functional Theory (DFT) with basis sets like def2-TZVP (for fluorine) and solvent models (e.g., COSMO for fluorinated solvents) can predict dipole moments, polarizability, and charge distribution. Compare computed vs. experimental vibrational spectra (e.g., Raman) for validation .

Q. How can surface-enhanced Raman spectroscopy (SERS) be optimized for studying adsorption of this compound on metallic nanoparticles?

  • Substrate selection : Use Ag or Au nanoparticles (20–50 nm) for plasmonic enhancement.
  • Laser wavelength : Match to the compound's electronic transitions (e.g., 785 nm for reduced fluorescence).
  • Enhancement factors : Calibrate using single-molecule SERS protocols, as demonstrated for similar fluorinated aromatics .

Q. What strategies resolve data contradictions in spectroscopic characterization (e.g., conflicting logP values)?

Cross-validate experimental logP (9.02) with computational tools like XLogP3 or molecular dynamics (MD) simulations. Discrepancies may arise from measurement conditions (e.g., pH, solvent polarity). Use reversed-phase HPLC with fluorinated stationary phases for empirical confirmation .

Q. How does the solid-state reactivity of this compound compare to non-fluorinated analogs?

Fluorine's steric bulk and hydrophobicity can hinder solid-state reactions (e.g., cycloadditions) by reducing molecular mobility. However, UV light may induce reactivity via radical pathways. Compare with non-fluorinated analogs (e.g., trans-1,2-bis(4-pyridyl)ethylene) to assess fluorination effects on crystal packing and photoreactivity .

Methodological Tables

Table 1. Key Physicochemical Properties of trans-1,2-Bis(perfluorohexyl)ethylene

PropertyValueMeasurement Method
Boiling Point195 °CGC with FID detection
Density1.766 g/cm³Densitometry
logP9.02Shake-flask method
Refractive Index<1.300Abbe refractometer

Table 2. Computational Parameters for Electronic Structure Analysis

MethodBasis SetSolvent Model
DFT (B3LYP)def2-TZVPCOSMO (ε = 2.0)
MD SimulationsOPLS-AAExplicit fluorosolvent

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.